N-ethyl-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ETHYL-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a phenyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
The synthesis of N4-ETHYL-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring as a key step. For instance, the synthesis can start from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, leading to the target compound with an overall yield of 32% . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N~4~-ETHYL-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
N~4~-ETHYL-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-ETHYL-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N~4~-ETHYL-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds also exhibit significant biological activities and are used in similar research contexts.
Fluorinated pyridines: These compounds share structural similarities and are studied for their unique chemical properties.
Triazole-pyrimidine derivatives: These compounds are known for their pharmacological potential and are used in various therapeutic applications.
Properties
Molecular Formula |
C21H16FN3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-ethyl-3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16FN3O2/c1-2-23-20(26)16-12-17(13-6-4-3-5-7-13)24-21-18(16)19(25-27-21)14-8-10-15(22)11-9-14/h3-12H,2H2,1H3,(H,23,26) |
InChI Key |
DTJXJIKSSWFENN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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